molecular formula C10H8N4 B2563773 2-(4-Aminoquinazolin-2-yl)acetonitrile CAS No. 868760-92-3

2-(4-Aminoquinazolin-2-yl)acetonitrile

Cat. No.: B2563773
CAS No.: 868760-92-3
M. Wt: 184.202
InChI Key: KEPKITZVQRXULY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

2-(4-Aminoquinazolin-2-yl)acetonitrile is a bicyclic heteroaromatic compound with the IUPAC name This compound. Its structure consists of:

  • A quinazoline core (a fused benzene and pyrimidine ring system).
  • An amino group (-NH₂) at position 4 of the quinazoline ring.
  • An acetonitrile moiety (-CH₂CN) at position 2 of the quinazoline ring.

Molecular formula : C₁₀H₈N₄.
Structural formula :
$$
\begin{array}{ccc}
& \text{N} & \
\text{H}_2\text{N} & \longrightarrow & \text{C} \equiv \text{N} \
& \text{N} & \
\end{array}
$$
The pyrimidine ring (positions 1–4) is fused to a benzene ring (positions 5–10), with substituents at positions 2 and 4.

Historical Evolution of Naming Conventions for Quinazoline Derivatives

Quinazoline derivatives have undergone significant nomenclature revisions:

  • Early nomenclature (pre-IUPAC) :
    • Quinazoline was initially termed 1,3-diazanaphthalene due to its naphthalene-like structure with nitrogen atoms at positions 1 and 3.
    • Derivatives were named descriptively (e.g., 2-cyano-3,4-dihydro-4-oxoquinazoline for early synthetic analogs).
  • IUPAC standardization :

    • Position numbering prioritizes the pyrimidine ring (N1–C4) over the benzene ring (C5–C10).
    • Substituents are listed alphabetically, with locants assigned to ensure the lowest possible numbers.
  • Modern conventions :

    • Functional groups are prioritized by suffix order (e.g., -nitrile over -amine).
    • Example: The compound’s name reflects the acetonitrile group (acetonitrile) as the principal suffix, with 4-amino as a prefix.

Comparative Analysis with Structurally Related Acetonitrile Compounds

Key structural analogs and their naming distinctions:

Compound Name Key Structural Differences IUPAC Name Basis Source
2-Amino-2-(oxan-4-yl)acetonitrile hydrochloride Tetrahydro-2H-pyran (oxane) substituent Oxane ring at position 2, hydrochloride salt
2-(4-Phenylquinazolin-2-yl)acetonitrile Phenyl group at position 4 of quinazoline Phenyl substituent prioritizes numbering
2-((6-Chloro-4-phenylquinazolin-2-yl)amino)phenol Chloro and phenol substituents Functional group hierarchy (phenol > amine)
2-(Tetrahydro-2H-pyran-4-yl)acetonitrile Saturated pyran ring vs. aromatic quinazoline Non-aromatic heterocycle substituent

Notable trends :

  • Substituent hierarchy : Electron-withdrawing groups (e.g., -CN) often dictate parent chain selection.
  • Ring saturation : Terms like tetrahydro- or oxane distinguish saturated analogs.
  • Salt forms : Hydrochlorides or other salts are specified as separate ionic components.

Properties

IUPAC Name

2-(4-aminoquinazolin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-6-5-9-13-8-4-2-1-3-7(8)10(12)14-9/h1-4H,5H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPKITZVQRXULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminoquinazolin-2-yl)acetonitrile typically involves the reaction of 2-chloroquinazoline with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminoquinazolin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • 2-(4-Aminoquinazolin-2-yl)acetonitrile derivatives have shown promising results against various cancer cell lines. Research indicates that quinazoline derivatives often exhibit significant activity against breast cancer, lymphoma, and other malignancies due to their ability to inhibit specific kinases involved in cancer progression .
    • A study demonstrated that compounds derived from this scaffold can induce apoptosis in cancer cells by targeting cyclin-dependent kinases (CDKs), leading to cell cycle arrest and reduced cell proliferation .
  • Anti-inflammatory Properties :
    • The compound has been explored for its anti-inflammatory effects. It is believed to inhibit enzymes linked to inflammatory pathways, suggesting potential applications in treating conditions like arthritis and other inflammatory disorders .
  • Antimicrobial Activity :
    • Research has highlighted the antibacterial and antifungal properties of quinazoline derivatives. This compound may serve as a lead compound for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

Case Study 1: Anticancer Evaluation

A study focused on a series of quinazoline derivatives including this compound reported significant inhibition of cell growth in various cancer cell lines. The mechanism was linked to the inhibition of CDK16, leading to G2/M phase arrest and subsequent apoptosis in treated cells .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, derivatives of this compound were evaluated for their anti-inflammatory properties. Results indicated that these compounds could effectively reduce pro-inflammatory cytokine production in vitro, suggesting potential for treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(4-Aminoquinazolin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(4-Aminoquinazolin-2-yl)acetonitrile with structurally related acetonitrile-containing heterocycles:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound* Quinazoline 4-NH₂, 2-CH₂CN C₁₀H₉N₅ 199.13 Electron-rich core, bioactive -
2-(7-Chloro-4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile Quinazoline 7-Cl, 4-oxo, 2-CH₂CN C₁₀H₆ClN₃O 219.45 Oxo group enhances polarity
2-(6-Chloro-4-phenylquinazolin-2-yl)sulfanylacetonitrile Quinazoline 6-Cl, 4-Ph, 2-S-CH₂CN C₁₆H₁₀ClN₃S 311.78 Sulfanyl linker for flexibility
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile Thiazole 4-p-Tolyl, 2-CH₂CN C₁₂H₁₀N₂S 214.29 Lipophilic aryl group
2-(4-Fluoropyridin-2-yl)acetonitrile Pyridine 4-F, 2-CH₂CN C₇H₅FN₂ 136.13 Fluorine enhances bioavailability
2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile Oxazole 4-CH₃, 3-CH₂CN C₆H₆N₂O 122.13 Compact, polar structure
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile Thiazole-Benzodioxin Benzodioxin fused, 2-CH₂CN C₁₃H₁₀N₂O₂S 258.30 Extended π-system for interaction

*Hypothetical structure inferred from analogs.

Key Observations :

  • Quinazoline Derivatives: Substitution at the 4-position (e.g., NH₂, Cl, Ph) modulates electronic properties and binding interactions. The 4-amino group in the target compound likely increases nucleophilicity compared to chloro or oxo substituents in analogs .
  • Functional Groups : Sulfanyl (S-CH₂CN) and fluorophenyl groups enhance lipophilicity and membrane permeability, whereas nitriles enable click chemistry or hydrolysis to carboxylic acids .

Biological Activity

2-(4-Aminoquinazolin-2-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in cellular processes, which can lead to reduced proliferation of cancer cells and bacterial pathogens. For instance, it may modulate the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria and cancer cells .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values vary depending on the bacterial strain tested.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Enterococcus faecalis16
Pseudomonas aeruginosa32

These findings suggest that the compound could serve as a potential therapeutic agent for treating infections caused by these pathogens .

Anticancer Activity

In addition to its antibacterial effects, this compound has demonstrated anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including HepG2 liver cancer cells.

Table 2: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µg/mL)
HepG215.3
MCF-7>37
A549 (Lung cancer)20

The IC50 values indicate moderate cytotoxicity, suggesting a potential role in cancer therapy .

Case Studies

  • Antibacterial Efficacy : A study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial load in vitro, supporting its use as a lead compound for developing new antibiotics .
  • Anticancer Properties : Another investigation focused on the compound's effects on HepG2 cells, where it was found to induce apoptosis through the activation of caspase pathways. This study provides insight into its potential as a chemotherapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Aminoquinazolin-2-yl)acetonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves cyclocondensation of 2-cyanoacetamide derivatives with substituted quinazoline precursors. Key steps include:

  • Catalyst Selection : Use of Lewis acids (e.g., AlCl₃) to facilitate nucleophilic substitution at the quinazoline core .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile or DMF) enhance reaction efficiency by stabilizing intermediates.
  • Temperature Control : Reflux conditions (~80–100°C) improve yield by accelerating cyclization.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Monitor reaction progress via TLC (Rf ~0.3–0.5).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H NMR should show characteristic peaks:
    • Quinazoline protons: δ 8.2–8.5 ppm (aromatic H), δ 6.8–7.2 ppm (amino group).
    • Acetonitrile methylene: δ 4.0–4.5 ppm (split due to coupling with adjacent nitrile).
  • FT-IR : Confirm nitrile stretch at ~2240 cm⁻¹ and NH₂ vibrations at ~3350 cm⁻¹.
  • X-ray Crystallography : Resolve bond lengths (C≡N: ~1.16 Å; C-N quinazoline: ~1.34 Å) to validate geometry .

Q. What stability considerations are critical for handling this compound in experimental workflows?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group.
  • Light Sensitivity : Protect from UV exposure using amber glassware; monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • pH Sensitivity : Avoid strongly acidic/basic conditions (pH <4 or >10) to prevent decomposition of the quinazoline ring.

Advanced Research Questions

Q. How can density functional theory (DFT) studies elucidate the electronic properties and reactivity of this compound?

Methodological Answer:

  • Computational Setup : Use B3LYP/6-311G(d,p) basis set to calculate:
    • HOMO-LUMO gaps (predicting nucleophilic/electrophilic sites).
    • Partial charges (identify reactive centers, e.g., amino group for functionalization).
  • Reactivity Validation : Compare DFT-predicted reaction pathways (e.g., nitrile hydrolysis) with experimental kinetic data .

Q. What experimental strategies resolve contradictions in reported physicochemical data (e.g., pKa, logP) for this compound?

Methodological Answer:

  • pKa Determination : Use potentiometric titration (in 30% acetonitrile/water) to measure amino group basicity. Cross-check with UV-Vis spectral shifts at varying pH .
  • LogP Measurement : Employ shake-flask method (octanol/water partitioning) with HPLC quantification. Compare with computational tools (e.g., ACD/Labs) .

Q. How can surface adsorption studies (e.g., on silica or metal oxides) inform the compound’s behavior in heterogeneous catalysis or environmental systems?

Methodological Answer:

  • Adsorption Isotherms : Use quartz crystal microbalance (QCM) to quantify surface binding at varying temperatures.
  • Spectroscopic Analysis : DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) identifies surface-bound intermediates (e.g., hydrogen bonding between amino groups and SiO₂) .

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